4-(Trifluoromethyl)cyclohexane-1-thiol
Overview
Description
4-(Trifluoromethyl)cyclohexane-1-thiol is an organofluorine compound characterized by the presence of a trifluoromethyl group attached to a cyclohexane ring, which also bears a thiol group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Trifluoromethyl)cyclohexane-1-thiol typically involves the introduction of the trifluoromethyl group into a cyclohexane ring followed by the addition of a thiol group. One common method is radical trifluoromethylation, which can be achieved using photoredox catalysis. This process involves the generation of trifluoromethyl radicals under visible light irradiation, which then react with cyclohexane derivatives .
Industrial Production Methods: Industrial production of this compound may involve large-scale photoredox catalysis using efficient and scalable light sources such as blue LED lamps or natural sunlight. The use of robust catalysts like ruthenium (II) polypyridine complexes or iridium (III) cyclometalated derivatives ensures high yields and selectivity .
Chemical Reactions Analysis
Types of Reactions: 4-(Trifluoromethyl)cyclohexane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form sulfonic acids or sulfoxides.
Reduction: The compound can be reduced to form cyclohexane derivatives with different functional groups.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of diverse derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed under mild conditions.
Major Products: The major products formed from these reactions include sulfonic acids, sulfoxides, and various substituted cyclohexane derivatives .
Scientific Research Applications
4-(Trifluoromethyl)cyclohexane-1-thiol has a wide range of applications in scientific research:
Biology: The compound’s unique properties make it useful in studying enzyme interactions and protein modifications.
Industry: It is employed in the production of advanced materials with enhanced chemical and thermal stability.
Mechanism of Action
The mechanism of action of 4-(Trifluoromethyl)cyclohexane-1-thiol involves its interaction with molecular targets through its thiol and trifluoromethyl groups. The thiol group can form covalent bonds with proteins and enzymes, altering their activity. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, facilitating its interaction with biological membranes and receptors .
Comparison with Similar Compounds
- 4-(Trifluoromethyl)cyclohexane-1-amine
- 4-(Trifluoromethyl)cyclohexane-1-ol
- 4-(Trifluoromethyl)cyclohexane-1-carboxylic acid
Comparison: Compared to these similar compounds, 4-(Trifluoromethyl)cyclohexane-1-thiol is unique due to its thiol group, which imparts distinct reactivity and binding properties. The presence of the trifluoromethyl group in all these compounds contributes to their enhanced chemical stability and lipophilicity, but the thiol group in this compound allows for specific interactions with biological targets that are not possible with the other derivatives .
Properties
IUPAC Name |
4-(trifluoromethyl)cyclohexane-1-thiol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F3S/c8-7(9,10)5-1-3-6(11)4-2-5/h5-6,11H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXYQNZSTSFQLAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(F)(F)F)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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